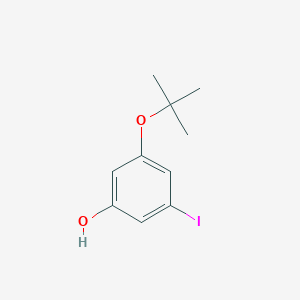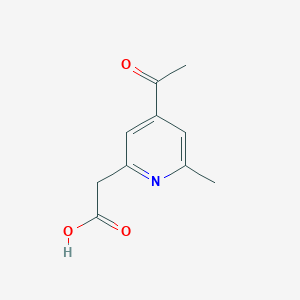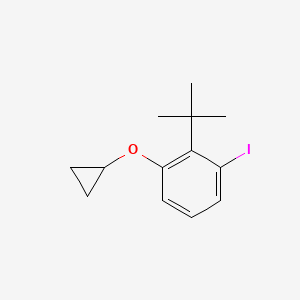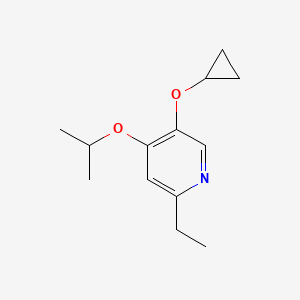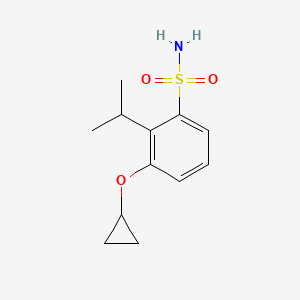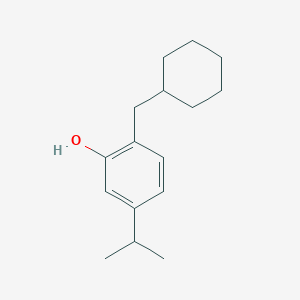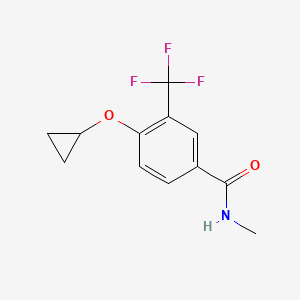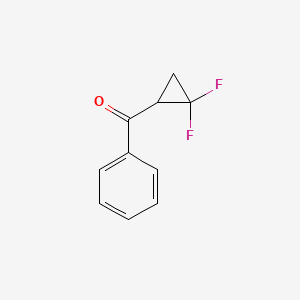
(2,2-Difluorocyclopropyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluorocyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is a member of the cyclopropyl ketone family, characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a phenyl group attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)(phenyl)methanone typically involves the reaction of aryl vinyl ketones with anhydrous sodium fluoride in the presence of a solvent such as m-xylene . The reaction conditions often require a nitrogen atmosphere and refluxing for several hours to ensure complete conversion. The product is then purified using silica-gel column chromatography with a hexane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
(2,2-Difluorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
(2,2-Difluorocyclopropyl)(phenyl)methanone has several applications in scientific research, including:
作用機序
The mechanism by which (2,2-Difluorocyclopropyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical activities. The cyclopropyl ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl moiety and exhibit similar reactivity and applications.
Cyclopropyl phenyl ketone: This compound lacks the fluorine atoms but has a similar structural framework, making it a useful comparison for studying the effects of fluorination.
Uniqueness
(2,2-Difluorocyclopropyl)(phenyl)methanone is unique due to the presence of both the cyclopropyl ring and the fluorine atoms, which impart distinct chemical and physical properties.
特性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(2,2-difluorocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
QPUKVHFVGOACIT-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(F)F)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


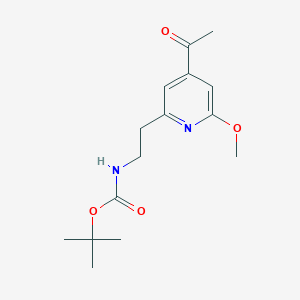
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
